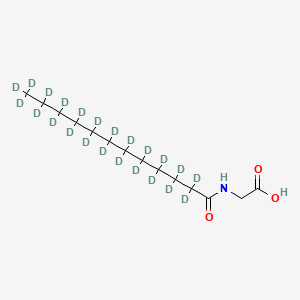

N-Dodecanoyl-d23-glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H27NO3 |

|---|---|

Molecular Weight |

280.51 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)acetic acid |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

InChI Key |

JWGGSJFIGIGFSQ-SJTGVFOPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Dodecanoyl-d23-glycine: A Technical Guide to its Role as an Internal Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-Dodecanoyl-d23-glycine in quantitative mass spectrometry. We will delve into its function as a stable isotope-labeled internal standard, providing a detailed overview of its application in isotope dilution mass spectrometry for the accurate quantification of N-dodecanoylglycine and other related N-acyl amino acids. This guide will cover the fundamental principles, experimental protocols, and data analysis workflows relevant to researchers in metabolic disease, drug discovery, and clinical diagnostics.

Introduction to this compound

This compound is the deuterium-labeled form of N-dodecanoylglycine, an N-acyl amino acid. In this stable isotope-labeled (SIL) compound, 23 hydrogen atoms in the dodecanoyl (lauroyl) fatty acid chain have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher mass than its endogenous counterpart but with nearly identical chemical and physical properties.[1][2] These characteristics make it an ideal internal standard for quantitative analysis by mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

The primary role of this compound in mass spectrometry is to serve as an internal standard in isotope dilution analysis.[3] This technique is a gold standard for quantitative analysis due to its high accuracy and precision. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it is possible to correct for variability introduced during sample preparation, chromatography, and ionization in the mass spectrometer.[3]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the principle that the SIL internal standard behaves identically to the endogenous analyte throughout the analytical process. Because the analyte and the internal standard are chemically almost identical, they will have very similar extraction efficiencies, chromatographic retention times, and ionization efficiencies.[3]

The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the SIL internal standard. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant. This allows for highly accurate and precise quantification, even in complex biological matrices where matrix effects can significantly impact signal intensity.

Quantitative Data and Method Validation

The use of this compound and analogous deuterated standards in LC-MS/MS methods for the analysis of N-acylglycines allows for the development of robust and sensitive assays. The following table summarizes typical performance characteristics of such methods, based on published data for similar analytes.

| Parameter | Typical Performance Characteristics |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

| Upper Limit of Quantification (ULOQ) | 100 µM |

| Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Recovery | 90.2% to 109.3% |

Data are representative and compiled from methodologies for the analysis of N-acylglycines using deuterated internal standards.[4][5]

Experimental Protocol: Quantification of N-Acylglycines in Human Plasma

This section provides a detailed experimental protocol for the quantification of N-acylglycines in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes.[3][4]

Materials and Reagents

-

This compound (Internal Standard)

-

N-Dodecanoylglycine (and other N-acylglycine analytes of interest)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thaw Samples : Thaw plasma samples on ice.

-

Prepare Internal Standard Working Solution : Prepare a working solution of this compound in acetonitrile at a concentration appropriate for the expected analyte levels.

-

Protein Precipitation :

-

Pipette 50 µL of plasma into a clean microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.[4]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

-

Liquid Chromatography System : A UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient Elution : A gradient from low to high organic mobile phase over several minutes to separate the analytes.

-

Flow Rate : A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

Ionization Mode : Positive or negative electrospray ionization (ESI), depending on the analyte. For N-acylglycines, negative mode is often used.

-

Data Acquisition : Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for N-dodecanoylglycine and this compound will need to be optimized.

Data Analysis

-

Peak Integration : Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

-

Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibrators and quality controls.

-

Calibration Curve : Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with 1/x weighting is commonly used.[4]

-

Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow

Caption: Experimental workflow for N-acylglycine quantification.

Principle of Isotope Dilution

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is a powerful tool for researchers and scientists requiring accurate and precise quantification of N-dodecanoylglycine and other N-acyl amino acids in complex biological matrices. Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to high-quality, reliable data. The experimental protocols and workflows detailed in this guide provide a solid foundation for the development and validation of robust quantitative assays for a variety of research and clinical applications.

References

An In-depth Technical Guide to N-Dodecanoyl-d23-glycine: Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Dodecanoyl-d23-glycine, a deuterated form of the N-acyl amino acid, N-dodecanoylglycine. This document details its chemical structure, isotopic purity, and provides methodologies for its analysis. Furthermore, it explores the broader biological context of N-acyl glycines, offering insights into their synthesis and signaling pathways.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-dodecanoylglycine, where 23 hydrogen atoms in the dodecanoyl (lauroyl) chain have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic research, mass spectrometry-based quantification, and as an internal standard in analytical studies.[1]

The chemical structure is characterized by a dodecanoyl group attached to the nitrogen atom of glycine (B1666218) via an amide bond. The deuteration is specifically on the fatty acid chain.

Chemical Formula: CD₃(CD₂)₁₀CONHCH₂COOH

Molecular Weight: Approximately 280.51 g/mol [2]

The use of deuterated compounds like this compound is crucial for avoiding analytical variability and ensuring high accuracy and precision in quantitative analyses.[3]

Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its utility in research. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

| Parameter | Specification | Source |

| Isotopic Enrichment | ≥ 98 atom % D | CDN Isotopes[2] |

High isotopic purity is essential to minimize interference from the unlabeled analog and to ensure accurate quantification in isotope dilution mass spectrometry experiments.

Experimental Protocols

The analysis of this compound and the verification of its isotopic purity are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity and Structural Integrity Analysis by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds.[4]

Objective: To determine the isotopic distribution and confirm the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 µg/mL.

-

Prepare a solution of unlabeled N-dodecanoylglycine as a reference standard.

-

-

Instrument Settings (ESI-HRMS):

-

Ionization Mode: Negative ion mode is often suitable for fatty acids.

-

Scan Range: m/z 100-500

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.

-

Capillary Voltage, Gas Flow, and Temperatures: Optimize for the specific instrument and compound.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum of both the deuterated and unlabeled samples.

-

Identify the [M-H]⁻ ion for both compounds.

-

For this compound, observe the isotopic cluster and calculate the isotopic enrichment by comparing the measured isotopic distribution with the theoretical distribution for the desired level of deuteration.[4][5]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of proton signals from the dodecanoyl chain in the ¹H NMR spectrum is a key indicator of successful deuteration.

Objective: To confirm the molecular structure and the positions of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Observations: The spectrum should show signals corresponding to the two protons of the glycine methylene (B1212753) group and the proton of the carboxylic acid group. The characteristic signals for the protons of the dodecanoyl chain should be absent or significantly reduced to residual peaks, confirming high levels of deuteration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard ¹³C NMR spectrum.

-

Expected Observations: The spectrum will show signals for the carbonyl carbons and the glycine methylene carbon. The signals for the deuterated carbons in the dodecanoyl chain will be visible but will be split into multiplets due to coupling with deuterium and will have lower intensity compared to their protonated counterparts.

-

Biological Context: N-Acyl Glycine Biosynthesis and Signaling

N-acyl amino acids, including N-dodecanoylglycine, are a class of endogenous lipid signaling molecules.[6] Their cellular concentrations are regulated by specific biosynthetic and degradation pathways.

Biosynthesis of N-Acyl Glycines

The primary pathway for the synthesis of N-acyl glycines involves the enzymatic condensation of a fatty acyl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[7]

Caption: Biosynthesis of N-Dodecanoyl-glycine.

Signaling of N-Acyl Amino Acids

While the specific signaling pathways for N-dodecanoylglycine are not well-characterized, other N-acyl amino acids, such as N-arachidonoylglycine, have been shown to act as signaling molecules. N-arachidonoylglycine is an endogenous lipid that can activate the G protein-coupled receptor GPR18.[8]

Caption: Signaling pathway of N-Arachidonoyl-glycine via GPR18.

This guide provides foundational information for researchers working with this compound. The provided experimental protocols can be adapted to specific laboratory settings and instrumentation. Further research into the biological roles of N-dodecanoylglycine and other N-acyl amino acids will continue to uncover their importance in cellular signaling and physiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. benchchem.com [benchchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated N-Acylglycines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated N-acylglycines. These isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. This document details established synthesis protocols, purification techniques, and the biological context of this important class of molecules.

Introduction to Deuterated N-Acylglycines

N-acylglycines are endogenous signaling lipids structurally related to N-acylethanolamines, a class that includes the endocannabinoid anandamide. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into N-acylglycines provides a powerful tool for researchers. The increased mass of deuterium allows for the differentiation of labeled from unlabeled molecules in mass spectrometry, making them ideal as internal standards for accurate quantification of their endogenous counterparts. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and enabling more detailed studies of drug metabolism and pharmacokinetics.

Synthesis of Deuterated N-Acylglycines

The synthesis of deuterated N-acylglycines can be broadly approached through two main strategies: direct hydrogen/deuterium (H/D) exchange on the N-acylglycine backbone or the coupling of a deuterated acyl donor with a glycine (B1666218) moiety.

Method 1: Base-Catalyzed Hydrogen/Deuterium Exchange

A straightforward and cost-effective method for introducing deuterium into N-acylglycines is through base-catalyzed H/D exchange at the α-carbon of the glycine residue.[1][2] This method is particularly effective for N-substituted glycines. The protons on the α-carbon are rendered acidic by the adjacent carbonyl and amino groups, facilitating their exchange with deuterium from a deuterated solvent in the presence of a base.

Materials:

-

N-acylglycine

-

Deuterium oxide (D₂O)

-

Triethylamine (B128534) (TEA)

-

Methanol-d₄ (MeOD) (optional)

-

Acetonitrile (B52724) (MeCN)

-

Lyophilizer

-

HPLC-MS system for analysis

Procedure:

-

Dissolve the N-acylglycine in a mixture of D₂O and an organic co-solvent such as acetonitrile to ensure solubility. A typical starting concentration is 1-5 mg/mL.

-

Add a catalytic amount of a base, such as triethylamine (TEA), to the solution. The final concentration of TEA is typically around 1% (v/v).

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50°C) to facilitate the exchange. The progress of the deuteration can be monitored by LC-MS by observing the mass shift of the molecular ion.

-

The reaction time can vary from a few hours to several days depending on the specific N-acylglycine and the desired level of deuterium incorporation.

-

Upon completion, the reaction mixture is lyophilized to remove the deuterated solvent and excess base.

-

The resulting deuterated N-acylglycine can be reconstituted in a suitable solvent for analysis and purification. It is important to note that the introduced deuterons at the α-carbon are stable under neutral and acidic conditions, preventing back-exchange during subsequent analysis like LC-MS.[1]

Method 2: Chemoenzymatic Synthesis

This method involves the coupling of a fatty acid (which can be pre-deuterated) with a glycine derivative, often catalyzed by a lipase.[3] This approach offers high specificity and can be performed under mild reaction conditions.

This protocol describes the synthesis of N-arachidonoyl glycine, which can be adapted for deuterated analogues by using a deuterated arachidonic acid as a starting material.[3]

Materials:

-

Arachidonic acid (or deuterated arachidonic acid)

-

Glycine tert-butyl ester

-

Lipase from Candida antarctica B (CALB)

-

Acetonitrile (anhydrous)

-

Molecular sieves (4 Å)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Enzymatic Acylation: In a flask containing anhydrous acetonitrile and molecular sieves, dissolve arachidonic acid and glycine tert-butyl ester.

-

Add immobilized CALB to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 40-50°C) for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

The crude product, N-arachidonoyl glycine tert-butyl ester, is purified by silica gel column chromatography.

-

Deprotection: The purified ester is dissolved in dichloromethane.

-

Trifluoroacetic acid is added dropwise at 0°C, and the reaction is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure to yield the final product, N-arachidonoyl glycine.

Method 3: N-Acylation of Glycine with a Deuterated Acyl Chloride

A more traditional chemical synthesis approach involves the acylation of glycine or a glycine ester with a deuterated fatty acid chloride. This method is versatile and can be used to synthesize a wide variety of deuterated N-acylglycines, provided the corresponding deuterated fatty acid is available.

Materials:

-

Deuterated palmitic acid

-

Oxalyl chloride or thionyl chloride

-

Glycine

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Deuterated Palmitoyl (B13399708) Chloride: Deuterated palmitic acid is reacted with an excess of oxalyl chloride or thionyl chloride in an inert solvent like DCM at room temperature. The reaction is typically complete within 1-2 hours. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude deuterated palmitoyl chloride.

-

Schotten-Baumann Reaction: Glycine is dissolved in an aqueous solution of sodium hydroxide.

-

The crude deuterated palmitoyl chloride, dissolved in an inert organic solvent, is added dropwise to the glycine solution at a low temperature (0-5°C) with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

After the reaction is complete, the aqueous layer is acidified with hydrochloric acid to precipitate the deuterated N-palmitoylglycine.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization or preparative HPLC.

Quantitative Data on Synthesis

The efficiency of synthesis and the level of deuterium incorporation are critical parameters. The following table summarizes available data from the literature.

| N-Acylglycine | Synthesis Method | Deuterium Source/Position | Yield (%) | Deuterium Incorporation (%) | Purity (%) | Reference |

| N-substituted glycines | Base-Catalyzed H/D Exchange | D₂O at α-carbon | Not specified | High | Not specified | [1][2] |

| N-Arachidonoyl Glycine | Chemoenzymatic | Deuterated Arachidonic Acid | ~75 (acylation step) | Dependent on precursor | >95 (after purification) | [3] |

| α-Deuterated Amino Acids | Reductive Deutero-amination | d₂-Hantzsch ester | High (not specified) | >99 | Not specified | [4] |

Note: Specific yields and purity are highly dependent on the reaction scale and purification methods employed.

Purification of Deuterated N-Acylglycines

The purification of deuterated N-acylglycines is crucial to remove unreacted starting materials, non-deuterated species, and other byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for obtaining high-purity compounds.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector and a fraction collector.

-

A C18 reversed-phase column is typically used for N-acylglycines due to their lipophilic nature. The column dimensions will depend on the amount of material to be purified.

Mobile Phase:

-

A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Procedure:

-

Method Development: An analytical HPLC method is first developed to achieve good separation of the target deuterated N-acylglycine from impurities.

-

Sample Preparation: The crude deuterated N-acylglycine is dissolved in a minimal amount of a suitable solvent, preferably the initial mobile phase composition, and filtered to remove any particulate matter.

-

Gradient Elution: A gradient elution is typically employed, starting with a higher proportion of the aqueous solvent (A) and gradually increasing the proportion of the organic solvent (B) to elute the compounds based on their hydrophobicity.

-

Fraction Collection: The eluent is monitored by the UV detector, and fractions corresponding to the peak of the deuterated N-acylglycine are collected.

-

Analysis of Fractions: The purity of the collected fractions is assessed by analytical HPLC-MS.

-

Lyophilization: Pure fractions are pooled and lyophilized to remove the mobile phase solvents, yielding the final purified deuterated N-acylglycine as a solid.

Biological Signaling Pathways of N-Acylglycines

N-acylglycines are recognized as a class of signaling lipids that can modulate various physiological processes. Their biological effects are often mediated through interaction with G-protein coupled receptors (GPCRs).

Biosynthesis of N-Acylglycines

The endogenous synthesis of N-acylglycines can occur through multiple pathways. One major pathway involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). Another proposed pathway involves the oxidation of N-acylethanolamines.

N-Arachidonoylglycine and GPR18 Signaling

N-arachidonoylglycine (NAGly) has been identified as a ligand for the G-protein coupled receptor GPR18. The activation of GPR18 by NAGly can initiate downstream signaling cascades, although the exact mechanisms are still under investigation and appear to be cell-type specific.

N-Palmitoylglycine and GPR132 Signaling

Other N-acylglycines, such as N-palmitoylglycine, have been shown to activate GPR132 (also known as G2A).[3][5][6] This interaction can lead to the recruitment of β-arrestin and the initiation of distinct intracellular signaling events.

Conclusion

The synthesis and purification of deuterated N-acylglycines are essential for advancing research in lipidomics, drug metabolism, and pharmacology. This guide has provided an overview of key synthetic methodologies, including H/D exchange and chemoenzymatic approaches, along with detailed protocols. The importance of robust purification techniques, primarily preparative HPLC, has also been highlighted. The elucidation of the biological roles of these molecules through their interaction with GPCRs underscores their significance as signaling molecules and therapeutic targets. The methods and information presented herein are intended to serve as a valuable resource for scientists working with these important deuterated compounds.

References

- 1. peptide.com [peptide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Metabolic Pathways of N-dodecanoylglycine: A Technical Guide for Researchers

Abstract

N-acylglycines, including N-dodecanoylglycine, represent a class of endogenous lipid signaling molecules with diverse biological activities. Their structural similarity to endocannabinoids has spurred research into their metabolic pathways to understand their regulation and physiological roles. This technical guide provides an in-depth overview of the biosynthesis and degradation of N-dodecanoylglycine in biological systems. We detail the key enzymes involved, summarize available quantitative data, and present validated experimental protocols for studying these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of N-dodecanoylglycine metabolism.

Biosynthesis of N-dodecanoylglycine

The formation of N-dodecanoylglycine primarily occurs through two proposed pathways. The major route involves the direct conjugation of dodecanoic acid with glycine (B1666218), while a secondary pathway proceeds via the oxidation of a related lipid, N-dodecanoylethanolamine.

Pathway A: Fatty Acid Activation and Glycine Conjugation

This is considered the principal biosynthetic route for long-chain N-acylglycines.[1][2] It is a two-step process initiated by the activation of the free fatty acid.

-

Activation of Dodecanoic Acid: Dodecanoic acid is first activated to its coenzyme A (CoA) thioester, dodecanoyl-CoA, by an acyl-CoA synthetase. This reaction is ATP-dependent.

-

Conjugation with Glycine: The activated fatty acyl-CoA is then conjugated with glycine. This reaction is catalyzed by a long-chain specific glycine N-acyltransferase.[2] Specifically, Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as the key enzyme responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma N18TG2 cells.[1][3]

Pathway B: Oxidation of N-dodecanoylethanolamine

An alternative pathway involves the metabolic conversion of N-acylethanolamines (NAEs). This pathway consists of a two-step oxidation:

-

Oxidation to Aldehyde Intermediate: N-dodecanoylethanolamine is oxidized to an N-dodecanoyl glycinaldehyde intermediate by an alcohol dehydrogenase (ADH).

-

Oxidation to Carboxylic Acid: The aldehyde intermediate is subsequently oxidized to N-dodecanoylglycine by an aldehyde dehydrogenase (ALDH).

Degradation and Further Metabolism of N-dodecanoylglycine

N-dodecanoylglycine can be metabolized via two primary catabolic pathways: hydrolysis to its constituent molecules or oxidative cleavage to form a primary fatty acid amide.

Pathway C: Hydrolysis

The amide bond of N-dodecanoylglycine can be cleaved to release dodecanoic acid and glycine. This reaction is catalyzed by Fatty Acid Amide Hydrolase (FAAH) . However, long-chain N-acylglycines are generally considered to be poor substrates for, or even inhibitors of, FAAH, suggesting this may not be the primary route of degradation.[2][4]

Pathway D: Oxidative Cleavage to Primary Amide

N-dodecanoylglycine serves as a direct precursor to the corresponding primary fatty acid amide, dodecanamide.[1][5] This conversion is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM) .[3][6][7] The reaction occurs in two steps:

-

Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the glycine residue.[6][8]

-

Cleavage: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM cleaves the N-Cα bond, releasing the amidated product (dodecanamide) and glyoxylate.[6][8]

Role in Signaling

Long-chain N-acylglycines are recognized as signaling lipids. N-arachidonoylglycine, a well-studied analogue, is an endogenous ligand for the G protein-coupled receptor GPR18 and also shows activity at GPR55. It modulates inflammatory responses through inhibition of the glycine transporter GlyT2. The metabolic interplay between N-acylethanolamines, N-acylglycines, and primary fatty acid amides suggests a potential regulatory mechanism where the conversion of one class of lipid to another alters the cellular signaling profile.

Quantitative Metabolic Data

Quantitative data on the metabolism of N-dodecanoylglycine specifically is limited. The following tables summarize available data for key enzymes with analogous long-chain substrates and estimated cellular concentrations of related N-acylglycines.

Table 1: Enzyme Substrate Preferences

| Enzyme | Preferred Substrates / Activity Notes | Source |

|---|---|---|

| GLYATL3 | Shows specificity for long-chain fatty acyl-CoAs. Knockdown significantly reduces N-palmitoylglycine and N-oleoylglycine levels. | [1] |

| FAAH | Shows preference for arachidonoyl and oleoyl (B10858665) substrates. Long-chain N-acylglycines are generally poor substrates or inhibitors. | [4] |

| PAM | Catalyzes the conversion of N-fatty acylglycines to primary fatty acid amides. The minimal structure of an acylglycine is required for activity. |[6][9] |

Table 2: Estimated Cellular Concentrations of Long-Chain N-Acylglycines

| Metabolite | Cell Line | Estimated Concentration (μM) | Source |

|---|---|---|---|

| N-oleoylglycine | N18TG2 | 60 ± 40 | [2] |

| N-palmitoylglycine | N18TG2 | 12 ± 2 | [2] |

| N-arachidonoylglycine | Rat Spinal Cord | ~0.1 | [2] |

Note: Concentrations are estimates derived from published data and assume a mammalian cell volume of 2 pL. Direct quantification of N-dodecanoylglycine is not widely reported.

Key Experimental Protocols

Quantification of N-dodecanoylglycine by LC-MS/MS

This protocol describes a general method for the extraction and quantification of N-acylglycines from cultured cells using liquid chromatography-tandem mass spectrometry.

Methodology:

-

Cell Culture: Culture mouse neuroblastoma N18TG2 cells in appropriate media until 70-80% confluency.

-

Sample Collection: Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction:

-

Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile (B52724) or 80:20 methanol:water) containing a known concentration of a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2) to the cell plate.

-

Scrape cells into the solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample onto a C18 reverse-phase LC column.

-

Separate metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be [M+H]⁺ for N-dodecanoylglycine (m/z 258.2) and the product ion will correspond to a characteristic fragment (e.g., the glycinyl moiety).

-

-

Data Analysis: Quantify N-dodecanoylglycine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Validation of Metabolic Pathways using siRNA Knockdown

This protocol allows for the validation of enzyme function within the metabolic pathway in a cellular context.

Methodology:

-

Cell Seeding: Seed N18TG2 cells in 6-well plates such that they reach 50-60% confluency at the time of transfection.

-

siRNA Transfection:

-

Prepare two sets of tubes. In one set, dilute target-specific siRNA (e.g., against GLYATL3) in transfection medium. In a parallel set, dilute a non-targeting (scrambled) siRNA as a negative control.

-

Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in transfection medium.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

-

Incubation: Incubate cells for 24-48 hours to allow for mRNA degradation and protein knockdown.

-

Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via qPCR (to measure mRNA levels) or Western blot (to measure protein levels) for the target enzyme (e.g., GLYATL3).

-

Metabolite Analysis: For the remaining cells, perform metabolite extraction and LC-MS/MS analysis as described in Protocol 5.1.

-

Data Analysis: Compare the cellular levels of N-dodecanoylglycine and related metabolites (e.g., dodecanamide) between cells treated with the target siRNA and the negative control siRNA. A significant decrease in N-dodecanoylglycine levels following GLYATL3 knockdown would confirm its role in biosynthesis.[1][3]

In Vitro Enzyme Activity Assay for GLYATL3

This protocol provides a framework for measuring the enzymatic activity of GLYATL3 directly.

Methodology:

-

Enzyme Source Preparation:

-

Prepare a microsomal membrane fraction from cells overexpressing GLYATL3 or from a relevant tissue source.

-

Alternatively, use purified recombinant GLYATL3 protein.

-

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add the following components:

-

Substrate 1: Dodecanoyl-CoA (e.g., 50 µM final concentration).

-

Substrate 2: Radiolabeled [¹⁴C]-Glycine (e.g., 100 µM final concentration) to enable product detection.

-

Enzyme: A specific amount of the enzyme preparation (e.g., 10-50 µg of microsomal protein).

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile or methanol, to precipitate the protein and quench the reaction.

-

Product Separation and Detection:

-

Centrifuge to pellet the precipitated protein.

-

Separate the product ([¹⁴C]-N-dodecanoylglycine) from the unreacted substrate ([¹⁴C]-Glycine) in the supernatant using thin-layer chromatography (TLC) or reverse-phase HPLC.

-

Quantify the amount of radiolabeled product formed using a scintillation counter or by autoradiography.

-

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein). Kinetic parameters (Km and Vmax) can be determined by varying substrate concentrations.

References

- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. PAM/Peptidyl-glycine alpha-amidating monooxygenase | Abcam [abcam.com]

- 7. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Novel substrates and inhibitors of peptidylglycine alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of N-acylglycines in cellular signaling and metabolism

An In-depth Technical Guide to the Role of N-acylglycines in Cellular Signaling and Metabolism

Introduction

N-acyl amino acids (NAAs), and specifically N-acylglycines (NAGs), are a burgeoning class of endogenous lipid signaling molecules.[1] Structurally, they consist of a fatty acid joined to a glycine (B1666218) molecule via an amide bond.[1][2] These compounds are chemically related to the better-known endocannabinoids and are gaining significant recognition for their diverse physiological roles, from metabolic regulation to neurotransmission.[1][3] Elevated levels of short-chain N-acylglycines can serve as biomarkers for certain inborn errors of metabolism.[2][4] This guide provides a comprehensive technical overview of the biosynthesis, degradation, and multifaceted functions of N-acylglycines, presenting key quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Biosynthesis and Degradation of N-acylglycines

The cellular concentrations of N-acylglycines are meticulously controlled by a balance between their synthesis and breakdown.[1] Several enzymatic pathways contribute to their formation and degradation, ensuring precise regulation of their signaling activities.

Key Biosynthetic Pathways

Two principal pathways for the biosynthesis of N-acylglycines have been identified:

-

Direct Condensation: This primary pathway involves the direct conjugation of a fatty acid, typically activated as an acyl-CoA ester, with a glycine molecule.[2][3][5] This reaction is catalyzed by several enzymes:

-

Peptidase M20 domain containing 1 (PM20D1): A secreted enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[6][7] It is found in circulation and plays a role in regulating energy homeostasis.[1][8]

-

Glycine N-acyltransferase-like enzymes (GLYATL): Enzymes such as GLYATL2 and GLYATL3 are responsible for forming amide bonds between medium- and long-chain acyl-CoAs and glycine.[1][9] GLYATL3, in particular, has been identified as a key enzyme for long-chain N-acylglycine production in cells.[10][11]

-

Cytochrome c: This mitochondrial protein can catalyze the H₂O₂-dependent formation of N-acylglycines from the corresponding acyl-CoA and glycine.[2][9]

-

-

Oxidation of N-acylethanolamines: An alternative route involves the sequential oxidation of N-acylethanolamines (like anandamide). This process is carried out by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.[5][9][10]

Key Degradative Pathways

The primary mechanism for N-acylglycine degradation is hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.

-

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is a key player in the degradation of various fatty acid amides, including N-acylglycines.[2][8]

-

Peptidase M20 domain containing 1 (PM20D1): In addition to its synthetic role, PM20D1 also functions as a hydrolase, contributing to the breakdown of N-acylglycines in the extracellular space.[8]

Role of N-acylglycines in Cellular Signaling

N-acylglycines exert their biological effects by interacting with various molecular targets, leading to a wide range of physiological responses.[1]

-

G Protein-Coupled Receptors (GPCRs): N-arachidonoylglycine, one of the most studied NAGs, is reported to bind to the orphan GPCR, GPR18, although this interaction remains a subject of debate.[2]

-

Ion Channels: N-arachidonoylglycine has been shown to inhibit high-voltage-activated T-type calcium channels, contributing to its analgesic effects.[2][9] N-palmitoylglycine may also play a role in sensory signaling through its interaction with the transient receptor potential channel 5 (TRPC5).[2]

-

Transporters: Certain N-acylglycines, and their synthetic analogs, are potent and selective inhibitors of the glycine transporter 2 (GlyT2).[9][12] By inhibiting glycine reuptake in the spinal cord, these molecules enhance inhibitory neurotransmission, a promising strategy for treating chronic pain.[12][13]

-

Nuclear Receptors: N-oleoylglycine can activate the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[9]

The diverse signaling functions of N-acylglycines include anti-inflammatory activity, analgesia, vasorelaxation, and modulation of neuronal electrical signaling.[2]

Role of N-acylglycines in Metabolism

N-acylglycines are critical regulators of systemic energy metabolism, primarily through their effects on mitochondrial function.

-

Mitochondrial Uncoupling: Certain N-acyl amino acids can directly bind to mitochondria and function as endogenous uncouplers of respiration, independent of the well-known uncoupling protein 1 (UCP1).[6][7] This process dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat rather than ATP, thereby increasing energy expenditure.[7] While this uncoupling is a potential mechanism to combat obesity, some studies suggest that N-acyl amino acids may also have adverse effects, such as compromising ATP-linked respiration in human adipocytes.[14]

-

Energy Homeostasis: The enzyme PM20D1, which regulates circulating NAG levels, is closely linked to energy balance.[8] Mice with elevated circulating PM20D1 and consequently higher N-acyl amino acid levels show increased respiration.[7] Conversely, ablation of PM20D1 leads to metabolic dysfunction, including glucose intolerance.[8] Administration of N-acyl amino acids to mice has been shown to improve glucose homeostasis and increase energy expenditure.[7]

-

Biomarkers for Metabolic Disease: The analysis of urinary acylglycines is a crucial tool for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation disorders and organic acidemias.[15][16][17][18] In these conditions, specific acyl-CoA esters accumulate and are conjugated with glycine, leading to elevated urinary excretion of the corresponding N-acylglycines.[3]

Quantitative Data

The following tables summarize key quantitative data related to N-acylglycine analysis and function.

Table 1: Performance of N-acylglycine Quantification Assays

This table outlines the performance parameters for analytical methods used to quantify N-acylglycines in biological samples.[15]

| Parameter | UPLC-MS/MS | HPLC-MS/MS | GC-MS |

| Linearity Range | 0.005 - 25.0 µM[19][20] | Varies by analyte | Varies by analyte |

| Limit of Detection (LOD) | S/N > 3[20] | Varies by analyte | Varies by analyte |

| Limit of Quantification (LOQ) | S/N > 10[15] | Varies by analyte | Varies by analyte |

| Precision (%RSD) | < 15%[15] | < 20%[5] | Varies by analyte |

| Accuracy (%Bias) | ± 15%[15] | ± 20%[5] | Varies by analyte |

| Sample Type | Urine, Plasma, Dried Blood Spots[15][19] | Brain, Plasma[5] | Urine[16] |

Data compiled from multiple sources, specific values may vary based on the analyte and laboratory protocol.[5][15][16][19][20]

Table 2: N-acyl Amino Acid Hydrolase Activity in Mouse Tissues

This table shows the enzymatic activity of PM20D1 and a second, PM20D1-independent enzyme (later identified as FAAH) in hydrolyzing different N-acyl amino acid substrates in various mouse tissues.[8][21]

| Tissue | C20:4-Phe Hydrolysis (nmol/min/mg) | C20:4-Gly Hydrolysis (nmol/min/mg) |

| Liver | ~1.0 | ~0.10 (PM20D1-independent) |

| Brain | Moderate | ~0.03 (PM20D1-independent) |

| Lung | ~0.01 | Not specified |

Note: In PM20D1-KO tissues, hydrolysis of C20:4-Phe was abolished (>99% reduction), while residual activity for C20:4-Gly remained in the brain and liver, indicating the presence of another hydrolase.[8][21]

Table 3: Estimated Cellular Concentrations of N-fatty Acylglycines

This table provides estimated concentrations of specific N-acylglycines in different cellular or tissue contexts.[2]

| N-Acylglycine | System | Estimated Concentration |

| N-oleoylglycine | N₁₈TG₂ neuroblastoma cells | 60 ± 40 µM |

| N-palmitoylglycine | N₁₈TG₂ neuroblastoma cells | 12 ± 2 µM |

| N-arachidonoylglycine | Rat spinal cord cells | ~100 nM |

Note: These values are estimates derived from measurements reported as pmol/10⁷ cells or pmol/gram of tissue and involve several assumptions for conversion to molarity.[2]

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study of N-acylglycines.

Protocol 1: Quantification of N-acylglycines in Biological Matrices by UPLC-MS/MS

This protocol describes a robust method for analyzing N-acylglycines in urine and plasma, adapted from established clinical and research methodologies.[3][18][22]

1. Sample Preparation

-

Urine Samples:

-

Thaw samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 4000 x g for 5 minutes to pellet debris.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[3]

-

Vortex for 10 seconds and transfer to an autosampler vial for analysis.[3]

-

-

Plasma Samples:

-

Thaw plasma samples on ice and vortex for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.[3]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.[3]

-

2. UPLC-MS/MS Analysis

-

Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[15][18]

-

Column: A reverse-phase column (e.g., C18) suitable for lipid analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry System: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[3]

-

Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific analytes and derivatization.

3. Data Acquisition and Quantification

-

Data is acquired using the instrument's software.

-

Quantification is based on the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.[3]

-

Calibration curves are generated by plotting the peak area ratios against the known concentrations of prepared standards, using a linear regression model (often with 1/x weighting).[3]

Conclusion

N-acylglycines are a versatile class of lipid signaling molecules with profound and pleiotropic effects on cellular signaling and metabolism.[1][8] Their roles in regulating energy expenditure, glucose homeostasis, inflammation, and pain perception highlight their significance in human health.[2][7] The enzymes that control their synthesis and degradation, such as PM20D1 and FAAH, represent attractive targets for the development of novel therapeutics for metabolic disorders and chronic pain.[8][23] As analytical techniques continue to improve, further research will undoubtedly uncover new functions and regulatory mechanisms for this fascinating and underexplored family of biomolecules.[2][24]

References

- 1. benchchem.com [benchchem.com]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 9. mdpi.com [mdpi.com]

- 10. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycine receptors and glycine transporters: targets for novel analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ikprress.org [ikprress.org]

Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Tracers in Metabolomics Research

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of stable isotope tracers in metabolomics. By delving into the core of this powerful technology, this document illuminates how tracing the journey of atoms through metabolic pathways can provide unprecedented insights into cellular function, disease mechanisms, and the efficacy of therapeutic interventions.

Stable isotope labeling is a pivotal technique in the field of metabolomics, enabling the quantitative analysis of metabolic fluxes and the elucidation of complex biochemical networks. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide array of biological systems, from cell cultures to human subjects.[1][2] The foundational principle involves introducing a substrate enriched with a heavy, non-radioactive isotope—such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H)—into a biological system.[1][3] The organism or cell then metabolizes this labeled compound, incorporating the heavy isotopes into downstream metabolites.[1] By tracking the mass shifts in these metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways.[2][4][5]

This technique, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism, moving beyond the static snapshot of metabolite concentrations to reveal the rates of metabolic reactions.[3] This is crucial for understanding how metabolic pathways are rewired in disease states like cancer or in response to drug treatments.[3][6]

Core Principles of Stable Isotope Labeling

At the heart of this methodology are stable isotopes, which are naturally occurring variants of elements that possess the same number of protons but a different number of neutrons.[7] This difference in neutron number results in a greater atomic mass without altering the chemical properties of the atom. When a molecule is synthesized with one or more of these heavy isotopes, it is referred to as an "isotopically labeled" compound or a "tracer."

As these tracers are introduced into a biological system, they are processed by enzymes just like their unlabeled counterparts. The labeled atoms are incorporated into a series of downstream metabolites, creating "isotopologues"—molecules that are identical in composition but differ in their isotopic content.[1] For instance, if cells are fed glucose uniformly labeled with ¹³C ([U-¹³C]-glucose), the carbon backbone of glycolytic and TCA cycle intermediates will become enriched with ¹³C.

The degree of isotope enrichment in different metabolites over time provides a wealth of information about the activity of the metabolic pathways involved. This approach is central to Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions.[7][8]

The Experimental Workflow: From Labeling to Analysis

A typical stable isotope tracing experiment follows a structured workflow, from the initial design to the final data interpretation. Each stage requires meticulous planning and execution to ensure the generation of robust and meaningful data.[1]

Detailed Experimental Protocols

The success of a stable isotope tracing experiment hinges on the careful execution of detailed protocols. Below are key methodologies for cell culture-based experiments.

1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.

-

Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking the nutrient to be traced) with the desired concentration of the stable isotope tracer (e.g., 10 mM [U-¹³C]-glucose). It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites present in standard serum.[9]

-

Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then introduce the pre-warmed labeling medium.[2] The duration of labeling depends on the specific metabolic pathways of interest and whether the goal is to capture dynamic changes or a metabolic steady state.[9]

2. Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a sufficient volume of an ice-cold extraction solvent, typically 80% methanol, to each culture plate or well.[2] Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.[2]

-

Cell Lysis: Vortex the tubes vigorously and subject them to freeze-thaw cycles or sonication to ensure complete cell lysis and metabolite extraction.

-

Sample Preparation: Centrifuge the lysate at a high speed to pellet cell debris and proteins. Transfer the supernatant containing the polar metabolites to a new tube. The extract can then be dried under a stream of nitrogen or using a vacuum concentrator before being reconstituted in a suitable solvent for analysis.[1]

3. Analytical Techniques

The two primary analytical platforms for detecting and quantifying isotopologues are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this is the most common technique.[2] It separates metabolites and then measures their mass-to-charge ratio (m/z). The incorporation of stable isotopes leads to a predictable increase in the mass of a metabolite, allowing for the differentiation and quantification of its various isotopologues.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of the isotopic label within a molecule, which can be invaluable for resolving complex metabolic pathways.[4][5]

Data Presentation and Interpretation

The raw data from the analytical instruments must be processed to identify metabolites and quantify the distribution of their isotopologues. This involves correcting for the natural abundance of stable isotopes and then calculating the fractional contribution of the tracer to each metabolite pool.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in Cancer Cells

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Contribution (%) |

| Pyruvate | 0.25 | 0.05 | 0.10 | 0.60 | - | - | - | 75 |

| Lactate | 0.30 | 0.04 | 0.06 | 0.60 | - | - | - | 70 |

| Citrate | 0.40 | 0.08 | 0.35 | 0.05 | 0.10 | 0.02 | 0.00 | 60 |

| α-Ketoglutarate | 0.50 | 0.07 | 0.25 | 0.03 | 0.12 | 0.03 | - | 50 |

| Succinate | 0.55 | 0.06 | 0.20 | 0.04 | 0.15 | - | - | 45 |

| Malate | 0.48 | 0.09 | 0.22 | 0.05 | 0.16 | - | - | 52 |

| Aspartate | 0.60 | 0.05 | 0.15 | 0.05 | 0.15 | - | - | 40 |

This table presents example data showing the mass isotopologue distribution and the calculated fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

Visualizing Metabolic Pathways

Diagrams are essential for visualizing the flow of atoms through metabolic networks and for understanding the logical relationships in experimental design.

Applications in Research and Drug Development

Stable isotope tracing is a versatile tool with broad applications:

-

Elucidating Metabolic Networks: It allows for the mapping of complex and novel metabolic pathways.[7][10]

-

Understanding Disease Metabolism: It is instrumental in identifying the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[4][5]

-

Drug Discovery and Development: It can be used to determine the mechanism of action of a drug by observing how it alters metabolic fluxes. It also aids in identifying potential therapeutic targets within metabolic pathways.[2]

-

Biotechnology: In metabolic engineering, it is used to optimize the production of valuable chemicals by microorganisms.[11][12]

Conclusion

Stable isotope tracing in metabolomics offers a dynamic and quantitative lens through which to view the intricate workings of cellular metabolism.[2] By providing a means to track the fate of atoms through biochemical reactions, this powerful technique provides invaluable insights for fundamental research, disease characterization, and the development of novel therapeutics.[2] As analytical technologies and computational tools continue to evolve, the application of stable isotope tracers is set to uncover even deeper layers of metabolic regulation, paving the way for groundbreaking discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 11. shimadzu.com [shimadzu.com]

- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

N-Dodecanoyl-d23-glycine material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for N-Dodecanoyl-d23-glycine, a deuterated form of N-Dodecanoylglycine. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this compound. This document also includes relevant biological context and experimental protocols.

Chemical and Physical Properties

This compound is the deuterium-labeled version of N-Dodecanoylglycine, also known as N-Lauroylglycine. The deuteration is typically on the dodecanoyl (lauroyl) chain. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

| Property | Data | Source |

| Molecular Formula | C14H4D23NO3 | LGC Standards |

| Molecular Weight | 280.51 g/mol | LGC Standards |

| Appearance | Solid | MedChemExpress |

| Storage Temperature | Room temperature | CDN Isotopes |

| Purity | 98 atom % D | CDN Isotopes |

Toxicological Information

For the non-deuterated analog, N-Lauroylglycine , the following GHS hazard classifications have been reported:

| Hazard Class | GHS Classification | Source |

| Skin Irritation | Category 2 | PubChem |

| Eye Irritation | Category 2 | PubChem |

It is important to note that the toxicological properties of the deuterated compound may differ from the non-deuterated form, and it should be handled with appropriate caution. The parent amino acid, Glycine , has a reported oral LD50 of 7930 mg/kg in rats, though this is not a direct indicator of the toxicity of its N-acylated derivative.

Hazard Identification and Safety Precautions

Based on the available information, this compound is considered a non-hazardous material for transport. However, as with any chemical compound in a research setting, appropriate safety precautions should be observed.

GHS Hazard Statements for N-Lauroylglycine (non-deuterated analog):

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given the powdered nature of this compound and the potential for skin and eye irritation, the following handling procedures are recommended:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Body Protection: Wear a laboratory coat.

-

-

Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Weighing and Dissolving the Compound

-

Preparation: Before weighing, ensure the balance is clean and calibrated. Place a weighing paper or boat on the balance and tare to zero.

-

Weighing: Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula. It is recommended to perform this step within a fume hood to contain any airborne powder.

-

Dissolving: Transfer the weighed powder to a suitable container (e.g., a vial or flask). To ensure a quantitative transfer, the weighing paper can be rinsed with the chosen solvent, and the rinse added to the container. The choice of solvent will depend on the experimental requirements.

Caption: Workflow for weighing and dissolving this compound.

Storage and Disposal

-

Storage: Store this compound at room temperature in a tightly sealed container to prevent moisture absorption.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Biological Context: N-Acyl Glycine Metabolism

N-acyl glycines, including N-Dodecanoylglycine, are a class of endogenous lipid metabolites. They are involved in various signaling pathways and are synthesized and degraded by specific enzymatic processes.

Biosynthesis of N-Acyl Glycines

The primary pathway for the biosynthesis of N-acyl glycines involves the conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

Caption: Biosynthesis pathway of N-Dodecanoylglycine.

Degradation of N-Acyl Glycines

The degradation of N-acyl glycines is primarily carried out by amidohydrolases, which hydrolyze the amide bond to release the fatty acid and glycine.

Caption: Degradation pathway of N-Dodecanoylglycine.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all laboratory personnel to be familiar with this information and to follow standard laboratory safety practices. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.

References

A Technical Guide to the Discovery and Initial Applications of N-Acylglycines

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acylglycines (NAGlys) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of glycine (B1666218). While the study of simple glycine conjugates dates back to the 19th century, the discovery of long-chain N-acylglycines as bioactive lipids is a more recent development, spurred by advances in lipidomics and a deeper understanding of the endocannabinoid system.[1][2][3] Initially identified as byproducts of metabolic detoxification, these molecules are now recognized for their diverse physiological roles, including neuromodulation, anti-inflammatory effects, and pain perception.[3][4][5][6] This guide provides a detailed overview of the discovery, biosynthesis, and initial scientific applications of N-acylglycines, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Historical Context

The first identification of a glycine conjugate, N-benzoylglycine (hippuric acid), occurred in the 1820s as a mammalian metabolite.[3] However, the significance of long-chain fatty acid conjugates of glycine remained largely unexplored for over a century. The modern era of N-acyl amino acid research was catalyzed by the discovery of anandamide (B1667382) (N-arachidonoylethanolamine), the endogenous ligand for the cannabinoid receptor CB1, which ignited widespread interest in the broader family of fatty acid amides.[1][2]

In 2001, N-arachidonoylglycine was identified as the first long-chain N-acylglycine from a mammalian source.[3] This discovery was a turning point, revealing that these lipids were not merely metabolic intermediates but active signaling molecules. Subsequent lipidomics studies have identified a diverse family of endogenous N-acylglycines in the central nervous system and peripheral tissues, including N-palmitoylglycine, N-oleoylglycine, N-stearoyl glycine, and N-linoleoyl glycine.[5][7]

Initial Applications and Biological Functions

Early research quickly established N-acylglycines as a class of bioactive lipids with a wide range of potential therapeutic applications. Their functions are diverse, spanning neuromodulation, metabolic regulation, and cellular detoxification.

Key Biological Roles:

-

Neuromodulation and Pain: N-arachidonoylglycine was first noted for its antinociceptive and anti-inflammatory effects in animal models of pain.[3][4]

-

Metabolic Disease Diagnosis: The analysis of urinary acylglycines is a critical tool for diagnosing inherited disorders of mitochondrial fatty acid β-oxidation.[5] Altered levels of specific N-acylglycines in urine and plasma have been identified as potential biomarkers for type II diabetes, obesity, and kidney disease.[6][8]

-

Cellular Signaling: N-acylglycines are involved in various signaling processes, including intracellular calcium mobilization, insulin (B600854) release, and the regulation of body temperature and locomotion.[5]

-

Detoxification: The conjugation of glycine to metabolites, such as those from branched-chain amino acids and fatty acid oxidation, forms less toxic, more hydrophilic N-acylglycines that can be excreted in urine.[6][8]

-

Barrier Function: The high expression of enzymes that synthesize N-acylglycines in tissues like the skin and lungs suggests a potential role in maintaining barrier integrity and modulating local immune responses.[9]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the role of N-acylglycines in biological systems. The following tables summarize key data from foundational studies.

Table 1: Biological Activities of Select N-Acylglycines

| N-Acylglycine | Abbreviation | Key Initial Application / Biological Activity | Reference(s) |

| N-Arachidonoylglycine | NAGly(20:4) | Antinociceptive and anti-inflammatory effects.[3][4] | [3][4] |

| N-Oleoylglycine | NAGly(18:1) | Detected in the central nervous system; linked to various biological roles.[5] | [5] |

| N-Palmitoylglycine | NAGly(16:0) | Proliferative control, intracellular calcium mobilization.[5] | [5] |

| N-Stearoylglycine | NAGly(18:0) | Identified as a novel endogenous lipid.[7] | [7] |

| Acetylglycine | NAGly(2:0) | Associated with fat loss in vivo; biomarker for adiposity.[10] | [10] |

Table 2: Quantitative Effects of Enzyme Knockdown on N-Acylglycine Levels

Data from siRNA-mediated knockdown of Glycine N-acyltransferase-like 3 (mGLYATL3) in mouse N18TG2 neuroblastoma cells.[3]

| Metabolite | Treatment | % Decrease Relative to Control | Reference |

| N-Oleoylglycine | mGLYATL3 siRNA | 99.4% | [3] |

| Oleamide | mGLYATL3 siRNA | 93.6% | [3] |

| N-Palmitoylglycine | mGLYATL3 siRNA | 90.4% | [3] |

| Palmitamide | mGLYATL3 siRNA | 86.9% | [3] |

Biochemical Pathways

The biosynthesis and degradation of N-acylglycines are controlled by specific enzymatic pathways. Understanding these pathways is essential for developing therapeutic interventions that target this lipid family.

Biosynthesis of N-Acylglycines

Two primary pathways for the biosynthesis of N-acylglycines have been proposed.[3] The first and most prominent pathway involves the direct conjugation of a fatty acyl-CoA to glycine, catalyzed by a glycine N-acyltransferase (GLYAT). A second pathway involves the sequential oxidation of N-acylethanolamines.

Degradation and Metabolism of N-Acylglycines

N-acylglycines can be metabolized through two primary routes: hydrolysis back to their constituent fatty acid and glycine, or oxidative cleavage to form primary fatty acid amides (PFAMs).

Key Experimental Protocols

The identification and functional characterization of N-acylglycines rely on a combination of advanced analytical and molecular biology techniques.

Protocol: Quantification of N-Acylglycines by LC-MS with Derivatization

This method enhances the sensitivity of detection for N-acylglycines in biological matrices like plasma and urine.[6][8]

-

Sample Preparation:

-

Thaw plasma or urine samples on ice.

-

Add 100 µL of sample to a microcentrifuge tube.

-

Add 400 µL of a cold extraction solvent (e.g., acetonitrile (B52724)/methanol mixture with internal standards) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization with 3-Nitrophenylhydrazine (3-NPH):

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC) in an aqueous-organic solvent mixture.

-

Incubate the reaction at 40°C for 30 minutes. The reaction is self-quenching and requires no additional steps.[6][8]

-

-

LC-MS Analysis:

-

Inject the derivatized sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification of specific N-acylglycine derivatives.[8]

-